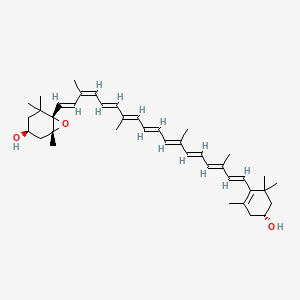

(9Z)-Antheraxanthin

説明

特性

分子式 |

C40H56O3 |

|---|---|

分子量 |

584.9 g/mol |

IUPAC名 |

(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |

InChIキー |

OFNSUWBAQRCHAV-CGOFHDSUSA-N |

異性体SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |

正規SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

(9Z)-Antheraxanthin chemical structure and properties

An In-Depth Technical Guide to (9Z)-Antheraxanthin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biological roles, and experimental protocols related to this compound, a key xanthophyll in photosynthetic organisms with potential applications in various scientific fields.

Core Chemical Identity and Structure

This compound is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. It is structurally an epoxycarotenol, derived from β,β-carotene-3,3'-diol where one of the endocyclic double bonds has been oxidized to form an epoxide.[1][2] The "(9Z)" designation specifies the cis configuration of the double bond at the 9th position of the polyene chain. This molecule is a key intermediate in the violaxanthin (B192666) cycle, a critical photoprotective mechanism in plants and algae.[3]

IUPAC Name: (1R,3S,6S)-6-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol. Note that IUPAC names may vary slightly based on stereochemistry and isomerism reported in different sources.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, analysis, and understanding its biological function. The data has been compiled and summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₅₆O₃ | [1][2] |

| Molecular Weight | 584.87 g/mol | [1] |

| Exact Mass | 584.423 Da | [1] |

| CAS Number | 68831-78-7 | [1][3][4] |

| Appearance | Typically a solid at room temperature | [1][5] |

| Solubility | Water: 0.00066 g/L (predicted) Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [6][7] |

| LogP (Octanol-Water Partition Coefficient) | 8.37 - 9.758 (predicted) | [1][6] |

| Hydrogen Bond Donor Count | 2 | [1][6] |

| Hydrogen Bond Acceptor Count | 3 | [1][6] |

| Rotatable Bond Count | 10 | [1] |

| Polar Surface Area | 52.99 Ų | [5][6] |

| Melting Point | Data not available for the specific (9Z)-isomer. Generally, Z-isomers have lower melting points than their all-trans counterparts. | |

| UV-Vis Absorption | An excitation band has been resolved at 487 nm in vivo in the alga Chrysophaera magna.[8] |

Biological Significance and Signaling Pathways

This compound's primary biological role is as a vital intermediate in the Violaxanthin Cycle , a key photoprotective pathway in the thylakoid membranes of chloroplasts.[3][9] This cycle helps photosynthetic organisms safely dissipate excess light energy as heat, thus preventing photo-oxidative damage.[9][10]

The Violaxanthin Cycle

Under conditions of high light, a proton gradient (ΔpH) builds up across the thylakoid membrane, acidifying the lumen. This low pH activates the enzyme Violaxanthin De-epoxidase (VDE) .[9] VDE catalyzes the two-step conversion of violaxanthin into zeaxanthin (B1683548). This compound is the intermediate in this process.[3][11] Zeaxanthin is highly effective at non-photochemical quenching (NPQ), the process of heat dissipation.[9] In low light, the pH gradient dissipates, and the enzyme Zeaxanthin Epoxidase (ZEP) converts zeaxanthin back to violaxanthin, with antheraxanthin (B39726) again serving as the intermediate.[11]

Antioxidant Activity

Like other carotenoids, this compound possesses antioxidant properties. Its extensive system of conjugated double bonds allows it to efficiently quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby mitigating oxidative stress.[12][13] The primary mechanism is physical quenching, where the carotenoid absorbs the excess energy from ROS and dissipates it as heat, returning to its ground state.[14]

Experimental Protocols

The extraction and analysis of this compound require careful procedures to prevent degradation, as carotenoids are sensitive to light, heat, and acids.[15]

General Extraction and Purification Protocol

This compound can be isolated from various natural sources, including the Antarctic alga Koliella antarctica.[1][4] The following is a generalized protocol for its extraction from algal or plant biomass. All steps should be performed under dim light.

-

Sample Preparation: Harvest fresh biomass. For efficient extraction, disrupt the cell walls. This can be achieved by freeze-drying the sample followed by grinding with a mortar and pestle in liquid nitrogen or by using bead beating.[16]

-

Solvent Extraction:

-

Suspend the ground biomass in a suitable organic solvent. Acetone or ethanol (B145695) are commonly used for initial extraction.[15][17] A mixture of solvents may be required for optimal recovery.

-

Vortex or sonicate the mixture to ensure thorough extraction.

-

Centrifuge the sample to pellet the cell debris and collect the supernatant containing the pigments.

-

Repeat the extraction process with fresh solvent until the pellet is colorless.[17]

-

-

Phase Separation (if necessary):

-

Pool the supernatants. If an aqueous solvent like ethanol or acetone was used, partition the pigments into a non-polar solvent like n-hexane or diethyl ether by adding the non-polar solvent and a saline solution.

-

Collect the upper, non-polar layer which now contains the carotenoids.

-

-

Saponification (Optional but recommended for esterified forms):

-

For samples where xanthophylls may be esterified (common in fruits and supplements), a saponification step is necessary.[18]

-

This involves incubating the extract with a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol, often with gentle heating (e.g., 60°C).[18] This hydrolyzes the esters, freeing the xanthophylls.

-

-

Purification:

-

The crude extract can be purified using chromatographic techniques.

-

Thin Layer Chromatography (TLC) or Open Column Chromatography on silica (B1680970) gel can be used for initial separation.[8]

-

For high-purity samples, High-Performance Liquid Chromatography (HPLC) is the method of choice, often using a C18 or a specialized C30 carotenoid column.[18][19][20]

-

Analytical Workflow and HPLC Method

Quantitative analysis is typically performed using reverse-phase HPLC with a photodiode array (PDA) or UV-Vis detector.

Typical HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 10 cm length) or a C30 carotenoid-specific column is effective.[19][20]

-

Mobile Phase: A gradient or isocratic system is used. A common approach involves a binary solvent system. For example:

-

Solvent A: Acetonitrile/Methanol/Water mixture.[19]

-

Solvent B: Ethyl acetate or Methyl tert-butyl ether.[19][20]

-

A gradient elution allows for the separation of multiple chlorophylls (B1240455) and carotenoids within a single run.[17]

-

-

Detection: Detection is typically performed at wavelengths between 440-480 nm, which is the absorption maximum for most xanthophylls. A photodiode array (PDA) detector is advantageous as it allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in identification.[17]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of known concentration.

This guide provides the foundational technical information for researchers working with this compound. Due to its instability, meticulous care during experimental procedures is paramount for obtaining accurate and reproducible results.

References

- 1. This compound | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]

- 2. Antheraxanthin A | C40H56O3 | CID 5281223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antheraxanthin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. (9Z)-药黄素 | this compound | CAS 68831-78-7 | 类胡萝卜素 | 美国InvivoChem [invivochem.cn]

- 6. PhytoBank: Showing 9'Z-antheraxanthin (PHY0129485) [phytobank.ca]

- 7. Antheraxanthin | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Revisiting carotenoids as dietary antioxidants for human health and disease prevention - Food & Function (RSC Publishing) DOI:10.1039/D3FO02330C [pubs.rsc.org]

- 13. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. jams.squ.edu.om [jams.squ.edu.om]

- 17. prometheusprotocols.net [prometheusprotocols.net]

- 18. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the (9Z)-Antheraxanthin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-Antheraxanthin is a key xanthophyll pigment in the violaxanthin (B192666) cycle, a critical photoprotective mechanism in higher plants and algae. This cycle allows plants to dissipate excess light energy, thereby preventing photo-oxidative damage to the photosynthetic apparatus. Antheraxanthin (B39726) serves as the intermediate in the light-dependent, enzymatic conversion of violaxanthin to zeaxanthin (B1683548). The biosynthesis of antheraxanthin is, therefore, central to a plant's ability to adapt to fluctuating light conditions. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the enzymes involved, their regulation, quantitative data, and detailed experimental protocols for its study. Understanding this pathway is paramount for research in photosynthesis, plant stress physiology, and for the development of strategies to enhance crop resilience.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an integral part of the violaxanthin cycle, which takes place in the thylakoid membrane of chloroplasts. It is not a de novo synthesis pathway but rather an interconversion of existing xanthophylls. The pathway involves two key enzymes: Violaxanthin de-epoxidase (VDE) and Zeaxanthin epoxidase (ZEP).

-

Formation of Antheraxanthin from Violaxanthin: Under high light conditions, the absorption of photons by the light-harvesting complexes surpasses the capacity of the photosynthetic electron transport chain. This leads to the acidification of the thylakoid lumen due to proton pumping.[1] The resulting low pH activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the removal of one of the two epoxide groups from violaxanthin, an all-trans-violaxanthin, to form antheraxanthin.[2] This reaction requires the presence of ascorbate (B8700270) as a reductant.[3]

-

Formation of Antheraxanthin from Zeaxanthin: In low light or darkness, the pH of the thylakoid lumen increases. This condition favors the activity of zeaxanthin epoxidase (ZEP), which is located on the stromal side of the thylakoid membrane.[4] ZEP catalyzes the epoxidation of zeaxanthin, adding an epoxide group to form antheraxanthin.[2] This reaction is the first step in the regeneration of violaxanthin.

The naturally occurring stereoisomer of antheraxanthin in plants is primarily the (9Z) form, although all-trans-antheraxanthin also exists.[2] The stereochemistry is crucial for its function within the light-harvesting complexes.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and pigments of the this compound biosynthesis pathway.

| Enzyme | Parameter | Value | Organism/Conditions | Reference |

| Violaxanthin De-epoxidase | Optimal pH | ~5.2 | Lettuce | [5] |

| Apparent Molecular Mass | 43 kDa | Lettuce | [5] | |

| Isoelectric Point | 5.4 | Lettuce | [5] | |

| Zeaxanthin Epoxidase | Optimal pH | ~7.5 | Spinach | [4] |

| Cofactors | FAD, NAD(P)H, O₂ | General | [6][7] |

| Pigment | Condition | Concentration Range (µg g⁻¹ DW) | Plant Species | Reference |

| Antheraxanthin | High Light Treatment | Increased by 50% | Brassica juncea | [6] |

| High Light | Varies (increases) | General | [8] | |

| Violaxanthin | High Light | Varies (decreases) | General | [9] |

| Stress (Pollutants) | 14.1 - 22.2 | Triticum aestivum | [10] | |

| Zeaxanthin | High Light Treatment | Increased by 133% | Brassica juncea | [6] |

| High Light | Varies (increases) | General | [9] |

Experimental Protocols

HPLC Analysis of Xanthophyll Pigments

This protocol outlines a method for the extraction and quantification of violaxanthin, antheraxanthin, and zeaxanthin from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (100%, HPLC grade)

-

Sodium ascorbate

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

Procedure:

-

Sample Collection and Freezing: Harvest leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Pigment Extraction:

-

Grind the frozen tissue to a fine powder in a mortar and pestle under liquid nitrogen.

-

Transfer the powder to a microcentrifuge tube.

-

Add 1 mL of ice-cold 100% acetone containing a small amount of sodium ascorbate.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

-

Sample Preparation for HPLC:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample into the HPLC system.

-

Separate pigments using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile, methanol, and ethyl acetate).

-

Detect pigments using a PDA detector at 445 nm.

-

Identify and quantify pigments by comparing retention times and spectra with authentic standards.

-

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

This assay measures the activity of VDE by monitoring the conversion of violaxanthin to antheraxanthin and zeaxanthin.

Materials:

-

Isolated thylakoids

-

Assay buffer: 50 mM sodium citrate, pH 5.2

-

Violaxanthin (substrate)

-

Ascorbate (reductant)

-

Spectrophotometer

Procedure:

-

Thylakoid Isolation: Isolate thylakoids from fresh leaf tissue using standard differential centrifugation methods.

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer and isolated thylakoids.

-

Add violaxanthin to the mixture.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding ascorbate to the cuvette.

-

-

Measurement of VDE Activity:

-

Immediately monitor the decrease in absorbance at 502 nm (the absorbance maximum of violaxanthin) over time.

-

Calculate VDE activity based on the rate of violaxanthin disappearance.

-

In Vitro Zeaxanthin Epoxidase (ZEP) Activity Assay

This assay measures the activity of ZEP by monitoring the conversion of zeaxanthin to antheraxanthin and violaxanthin.

Materials:

-

Isolated chloroplasts or stromal extracts

-

Assay buffer: 50 mM HEPES-KOH, pH 7.5

-

Zeaxanthin (substrate)

-

NADPH (reductant)

-

FAD (cofactor)

-

Molecular oxygen (from air)

Procedure:

-

Enzyme Preparation: Isolate intact chloroplasts or prepare a stromal extract from fresh leaf tissue.

-

Reaction Mixture Preparation:

-

In a reaction tube, combine the assay buffer, enzyme preparation, FAD, and NADPH.

-

Add zeaxanthin to the mixture.

-

-

Reaction Incubation:

-

Incubate the reaction mixture in the dark at a controlled temperature (e.g., 25°C).

-

-

Pigment Extraction and Analysis:

-

At various time points, stop the reaction by adding acetone.

-

Extract the pigments and analyze the formation of antheraxanthin and violaxanthin using HPLC as described above.

-

Calculate ZEP activity based on the rate of product formation.

-

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by environmental cues, primarily light intensity, which translates into changes in the thylakoid lumen pH.

Caption: Regulation of this compound Biosynthesis.

Experimental Workflow for VDE Gene Expression Analysis

Caption: Workflow for VDE Gene Expression Analysis.

At the transcriptional level, the expression of the VDE gene is upregulated by high light, a response mediated by transcription factors such as HY5, while being repressed by Phytochrome Interacting Factors (PIFs) in the dark.[11] The expression of the ZEP gene is also regulated by light and developmental cues, and in some species, by transcription factors like BnaABF3s and BnaMYB44s in response to drought and light stress.[12]

Conclusion

The biosynthesis of this compound is a dynamically regulated process at the core of the violaxanthin cycle, a vital mechanism for photoprotection in plants. The interconversion between violaxanthin, antheraxanthin, and zeaxanthin, catalyzed by VDE and ZEP, allows plants to rapidly respond to changes in light intensity. A thorough understanding of this pathway, from the molecular mechanisms of the enzymes to the complex signaling networks that regulate their activity and expression, is crucial for developing strategies to improve plant resilience to environmental stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate this important biosynthetic pathway.

References

- 1. Light-Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Zeaxanthin epoxidase - Wikipedia [en.wikipedia.org]

- 8. PeVDE, a violaxanthin de-epoxidase gene from moso bamboo, confers photoprotection ability in transgenic Arabidopsis under high light - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. BnaABF3 and BnaMYB44 regulate the transcription of zeaxanthin epoxidase genes in carotenoid and abscisic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (9Z)-Antheraxanthin in the Xanthophyll Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic eukaryotes, safeguarding the photosynthetic apparatus from damage induced by high light. This cycle involves the enzymatic interconversion of violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548). Antheraxanthin, and specifically its (9Z)-isomer, serves as a key intermediate in this process, contributing significantly to the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ). This technical guide provides an in-depth analysis of the function of (9Z)-antheraxanthin within the xanthophyll cycle, detailing its enzymatic conversion, role in NPQ, and its antioxidant properties. The guide includes a compilation of quantitative data on xanthophyll pigment dynamics, detailed experimental protocols for their analysis, and visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

Under conditions of excessive light, the capacity of the photosynthetic apparatus to utilize absorbed light energy becomes saturated, leading to the generation of reactive oxygen species (ROS) that can cause significant photo-oxidative damage. The xanthophyll cycle is a rapid and efficient defense mechanism that mitigates this stress by converting the light-harvesting pigment violaxanthin into the energy-dissipating pigment zeaxanthin. Antheraxanthin is the intermediate in this two-step conversion.[1][2]

While often considered a transient molecule, antheraxanthin, including its (9Z)-cis isomer, plays a direct role in photoprotection. It possesses a greater capacity for heat and light stability compared to violaxanthin and contributes to non-photochemical quenching.[2] Furthermore, studies have highlighted the potent antioxidant activities of antheraxanthin and its isomers, suggesting a role in neutralizing ROS and protecting thylakoid membranes from lipid peroxidation.[3][4] This guide will explore the multifaceted functions of this compound, providing a comprehensive resource for researchers in photosynthesis, plant physiology, and drug development exploring natural photoprotective and antioxidant compounds.

The Xanthophyll Cycle: A Molecular Overview

The xanthophyll cycle operates within the thylakoid membranes of chloroplasts and involves the following key conversions:

-

De-epoxidation (High Light): In the presence of high light, a low luminal pH activates the enzyme violaxanthin de-epoxidase (VDE). VDE catalyzes the removal of an epoxy group from violaxanthin to form antheraxanthin. Subsequently, VDE removes a second epoxy group from antheraxanthin to produce zeaxanthin.[2]

-

Epoxidation (Low Light/Dark): In low light or darkness, the luminal pH increases, inactivating VDE. The enzyme zeaxanthin epoxidase (ZEP), located on the stromal side of the thylakoid membrane, then catalyzes the reverse reactions, converting zeaxanthin back to antheraxanthin and then to violaxanthin.[2]

The Specific Role of this compound

While most studies quantify total antheraxanthin, the existence of cis-isomers, such as this compound, is of significant interest. The conformation of carotenoids influences their physical and chemical properties. Research on other carotenoids has shown that cis-isomers can possess distinct antioxidant capacities compared to their all-trans counterparts.[5] Studies on this compound have demonstrated its potent lipid peroxidation inhibitory and moderate singlet oxygen quenching activities.[3] The formation and function of specific isomers within the dynamic environment of the thylakoid membrane is an active area of research.

Quantitative Analysis of Xanthophyll Cycle Pigments

The relative abundance of violaxanthin, antheraxanthin, and zeaxanthin changes dynamically in response to light conditions. The de-epoxidation state (DEPS), calculated as (Zeaxanthin + 0.5 * Antheraxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin), is a key indicator of the photoprotective status of the photosynthetic apparatus.

Table 1: Xanthophyll Cycle Pigment Composition in Response to Light Conditions

| Plant Species | Condition | Violaxanthin (mmol/mol Chl a) | Antheraxanthin (mmol/mol Chl a) | Zeaxanthin (mmol/mol Chl a) | De-epoxidation State (DEPS) | Reference |

| Quercus suber (Sun leaves) | Predawn | ~120 | ~5 | ~5 | ~0.08 | [6] |

| Midday | ~20 | ~25 | ~95 | ~0.85 | [6] | |

| Clusia rosea | End of Dark Period | High | Low | Low | Low | [7] |

| Early Light Period (High CO2 uptake) | Decreased | Increased | Increased | Increased | [7] | |

| Mid Light Period (Low CO2 uptake) | High | Low | Low | Low | [7] | |

| End of Light Period (High CO2 uptake) | Decreased | Increased | Increased | Increased | [7] | |

| Vinca major (Low-light grown) | Before Photoinhibition | ~100 | ~2 | ~1 | ~0.02 | [8] |

| During Photoinhibition (High Light) | ~30 | ~20 | ~50 | ~0.6 | [8] | |

| After 2.5h Recovery | ~70 | ~10 | ~5 | ~0.1 | [8] |

Note: The values presented are approximate and have been synthesized from graphical data in the cited literature. They serve to illustrate the dynamic changes in pigment pools.

Experimental Protocols

Accurate quantification and functional analysis of xanthophyll cycle pigments require precise experimental methodologies.

Pigment Extraction and HPLC Analysis

Objective: To extract and quantify violaxanthin, antheraxanthin, and zeaxanthin from plant tissue.

Methodology:

-

Sample Collection and Preparation: Harvest leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction: Extract the pigments by homogenizing the powdered tissue in 100% acetone, buffered with a small amount of calcium carbonate to neutralize acids. Perform all steps on ice and under dim light to prevent pigment degradation.

-

Clarification: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the pigments.

-

HPLC Analysis:

-

Column: Use a C30 reverse-phase column for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether, and water is commonly used.

-

Detection: Employ a photodiode array (PDA) detector to identify pigments based on their characteristic absorption spectra (Violaxanthin: ~416, 440, 470 nm; Antheraxanthin: ~422, 446, 476 nm; Zeaxanthin: ~426, 450, 478 nm).

-

Quantification: Calculate pigment concentrations based on the peak area relative to known amounts of pure standards.

-

Measurement of Non-Photochemical Quenching (NPQ)

Objective: To measure the dissipation of excess light energy as heat.

Methodology:

-

Instrumentation: Utilize a pulse-amplitude-modulated (PAM) fluorometer.

-

Dark Adaptation: Dark-adapt the leaf sample for at least 30 minutes to ensure all reaction centers are open.

-

Measurement of Fo and Fm:

-

Measure the minimum fluorescence (Fo) using a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm) in the dark-adapted state.

-

-

Actinic Light Exposure: Illuminate the leaf with a constant actinic light to induce photosynthesis and NPQ.

-

Measurement of Fm': During actinic light exposure, apply saturating pulses to measure the maximum fluorescence in the light-adapted state (Fm').

-

Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .

Isolation of Thylakoid Membranes

Objective: To isolate thylakoid membranes for in vitro studies of the xanthophyll cycle.

Methodology:

-

Homogenization: Homogenize fresh leaf tissue in an ice-cold isolation buffer (e.g., containing sorbitol, MgCl2, and a buffering agent like HEPES-KOH).

-

Filtration: Filter the homogenate through layers of cheesecloth or Miracloth to remove large debris.

-

Centrifugation: Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

-

Chloroplast Lysis: Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplast envelope and release the thylakoids.

-

Thylakoid Pelleting: Centrifuge at a higher speed to pellet the thylakoid membranes.

-

Washing and Resuspension: Wash the thylakoid pellet with the isolation buffer and resuspend in a suitable buffer for subsequent experiments.

Visualizing the Pathways and Workflows

The Xanthophyll Cycle Signaling Pathway

Caption: The Xanthophyll Cycle pathway in response to light conditions.

Experimental Workflow for Xanthophyll Analysis

Caption: General workflow for the extraction and analysis of xanthophylls.

Conclusion

This compound is a crucial, albeit often transient, component of the xanthophyll cycle, playing a direct role in the photoprotective response of photosynthetic organisms. Its function extends beyond being a mere intermediate in the conversion of violaxanthin to zeaxanthin. Both all-trans and this compound contribute to the dissipation of excess light energy and exhibit significant antioxidant properties that protect the thylakoid membrane from photo-oxidative damage. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the intricacies of the xanthophyll cycle and for those in the field of drug development seeking to harness the potential of natural photoprotective and antioxidant compounds. Further research into the specific dynamics and functions of antheraxanthin isomers will undoubtedly deepen our understanding of this vital photoprotective mechanism.

References

- 1. The xanthophyll cycle balances photoprotection and photosynthetic efficiency in the seawater alga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The protective function of the xanthophyll cycle in photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy Antheraxanthin | 640-03-9 [smolecule.com]

- 8. The roles of specific xanthophylls in photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (9Z)-Antheraxanthin in Photoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Antheraxanthin, a key intermediate in the xanthophyll cycle, plays a critical role in the photoprotection of photosynthetic organisms. This technical guide provides an in-depth analysis of its function, physicochemical properties, and the experimental methodologies used to study its involvement in dissipating excess light energy. The document summarizes quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows using Graphviz diagrams to offer a comprehensive resource for researchers in plant biology, photobiology, and drug development exploring natural photoprotective compounds.

Introduction

This compound is a xanthophyll pigment, an oxygenated carotenoid, found in the thylakoid membranes of chloroplasts in plants and algae.[1][2] It is a crucial component of the xanthophyll cycle, a rapid response mechanism that protects the photosynthetic apparatus from damage caused by excess light.[2] Under high light conditions, the accumulation of a proton gradient across the thylakoid membrane activates the enzyme violaxanthin (B192666) de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to antheraxanthin (B39726) and subsequently to zeaxanthin (B1683548).[2][3] This conversion is central to the process of non-photochemical quenching (NPQ), where excess absorbed light energy is safely dissipated as heat.[2] Antheraxanthin, as the intermediate in this process, holds a pivotal position in modulating the photoprotective capacity of the organism. Beyond its role in the xanthophyll cycle, antheraxanthin also exhibits significant antioxidant properties.[4][5]

Physicochemical Properties of this compound

Antheraxanthin is a C40 tetraterpenoid with the chemical formula C40H56O3.[6] The "(9Z)" designation refers to the cis configuration at the 9th carbon-carbon double bond in the polyene chain. While the all-trans isomer is more common, the 9-cis isomer also plays a role in photoprotection.

| Property | Value | Reference |

| Chemical Formula | C40H56O3 | [6] |

| Molar Mass | 584.87 g/mol | [6] |

| Appearance | Yellow-orange powder | [6] |

| Solubility | Soluble in organic solvents like ethanol, acetone (B3395972), and chloroform | [6] |

| Absorption Maxima (in Ethanol) | ~422, 445, 475 nm | [7] |

The Xanthophyll Cycle and the Role of this compound

The xanthophyll cycle is a key photoprotective mechanism that involves the enzymatic interconversion of three xanthophylls: violaxanthin, antheraxanthin, and zeaxanthin.[2]

-

Low Light Conditions: In low light, the enzyme zeaxanthin epoxidase (ZEP), located in the stroma, converts zeaxanthin back to violaxanthin via antheraxanthin.[8]

-

High Light Conditions: Under excess light, the buildup of a proton gradient (low lumenal pH) activates violaxanthin de-epoxidase (VDE) in the thylakoid lumen.[3] VDE catalyzes the removal of an epoxy group from violaxanthin to form antheraxanthin, and then a second epoxy group from antheraxanthin to form zeaxanthin.[3]

Zeaxanthin, and to a lesser extent antheraxanthin, are the primary effectors of NPQ, facilitating the dissipation of excess energy as heat within the light-harvesting complexes of photosystem II (PSII).[2]

Signaling Pathway: The Xanthophyll Cycle

Caption: The Xanthophyll Cycle showing the interconversion of violaxanthin, antheraxanthin, and zeaxanthin.

Quantitative Data on this compound in Photoprotection

The concentration of this compound and other xanthophyll cycle pigments changes dynamically in response to light conditions.

| Organism | Condition | Violaxanthin (%) | Antheraxanthin (%) | Zeaxanthin (%) | Reference |

| Spinach | Dark-adapted | 95 | 5 | 0 | [9] |

| Spinach | High light (10 min) | 20 | 30 | 50 | [9] |

| Chrysophaera magna | Normal growth | - | ~15 of total carotenoids | - | [7] |

| Nannochloropsis oceanica | High light (5 min) | ~40 | ~30 | ~30 | [10] |

Note: Percentages are approximate and can vary based on species and experimental conditions.

Experimental Protocols

Quantification of Xanthophyll Cycle Pigments by HPLC

This protocol allows for the separation and quantification of violaxanthin, antheraxanthin, and zeaxanthin.

Methodology:

-

Pigment Extraction: Homogenize leaf or algal samples in 100% acetone and centrifuge to pellet debris. Collect the supernatant containing the pigments.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.[1]

-

Mobile Phase: A gradient of solvents is typically used. For example, a gradient of acetonitrile:methanol:water and methanol:ethyl acetate (B1210297) can be employed.[11]

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths of the pigments (around 445 nm).[12]

-

-

Quantification: Pigment concentrations are determined by comparing the peak areas to those of known standards.[1]

Violaxanthin De-epoxidase (VDE) Activity Assay

This in vitro assay measures the activity of the VDE enzyme.

Methodology:

-

Enzyme Extraction: Isolate thylakoids from fresh leaf tissue by homogenization and differential centrifugation. Lyse the thylakoids to release the lumenal VDE.[13]

-

Assay Mixture: The reaction mixture contains isolated VDE, the substrate violaxanthin, ascorbate (B8700270) as a reductant, and a buffer at an acidic pH (typically around 5.1) to activate the enzyme.[3]

-

Activity Measurement: VDE activity is monitored spectrophotometrically by measuring the decrease in absorbance at a wavelength where violaxanthin and zeaxanthin have different absorption characteristics (e.g., 502 nm).[3]

Zeaxanthin Epoxidase (ZEP) Activity Assay

This in vitro assay measures the activity of the ZEP enzyme.

Methodology:

-

Enzyme Source: ZEP is located in the chloroplast stroma. Stromal extracts can be used as the enzyme source.[8]

-

Assay Mixture: The reaction mixture includes the enzyme extract, zeaxanthin as the substrate, NADPH as a cofactor, and a buffer at a pH of around 7.5.[8]

-

Activity Measurement: The conversion of zeaxanthin to antheraxanthin and violaxanthin can be monitored by stopping the reaction at different time points and analyzing the pigment composition using HPLC as described in section 5.1.[8]

Measurement of Non-Photochemical Quenching (NPQ)

NPQ is a measure of the dissipation of excess light energy and is closely linked to the xanthophyll cycle.

Methodology:

-

Instrumentation: A pulse-amplitude-modulated (PAM) fluorometer is used.[14]

-

Procedure:

-

Dark-adapt the sample to determine the minimum (Fo) and maximum (Fm) chlorophyll (B73375) fluorescence.

-

Expose the sample to actinic light to induce photosynthesis and NPQ.

-

Apply saturating pulses of light during the actinic light exposure to measure the maximum fluorescence in the light-adapted state (Fm').

-

-

Calculation: NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm' .[15]

Experimental Workflow: Investigating the Role of Antheraxanthin

Caption: A typical experimental workflow for studying the role of antheraxanthin in photoprotection.

Antioxidant Function of this compound

In addition to its role in NPQ, this compound, like other carotenoids, is a potent antioxidant. Its conjugated polyene backbone allows it to quench reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and peroxy radicals, which are inevitably produced during photosynthesis, especially under high light stress.[4][5] This antioxidant activity provides a further layer of protection against photo-oxidative damage.

Antioxidant Activity Assay

The antioxidant capacity of antheraxanthin can be assessed using various in vitro assays.

Methodology:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[16]

-

Singlet Oxygen Quenching Assay: This assay determines the rate at which an antioxidant quenches singlet oxygen, often generated photosensitively. The decay of singlet oxygen luminescence is monitored in the presence and absence of the antioxidant.

-

Lipid Peroxidation Inhibition Assay: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.[4]

Implications for Drug Development

The photoprotective and antioxidant properties of this compound make it a compound of interest for drug development, particularly in dermatology and ophthalmology. Its ability to mitigate light-induced damage and oxidative stress suggests potential applications in topical formulations for sun protection and in treatments for light-sensitive skin conditions. Furthermore, its antioxidant capabilities could be harnessed for therapies targeting diseases with an oxidative stress etiology.

Conclusion

This compound is a multifaceted molecule that is integral to the photoprotective strategies of photosynthetic organisms. Its central role as an intermediate in the xanthophyll cycle allows for the fine-tuning of non-photochemical quenching, while its inherent antioxidant properties provide an additional defense against photo-oxidative damage. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other natural photoprotectants, with the potential for translation into novel therapeutic and protective applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Non-Photochemical Quenching (NPQ) Relaxation Analysis by CF imager FluorCam FC800-331 and FluorCam 7 Software [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Xanthophyll Cycle Modulates the Kinetics of Nonphotochemical Energy Dissipation in Isolated Light-Harvesting Complexes, Intact Chloroplasts, and Leaves of Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. HPLC-PDA-MS/MS as a strategy to characterize and quantify natural pigments from microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biologic.net [biologic.net]

- 15. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

The Natural Occurrence of (9Z)-Antheraxanthin in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of (9Z)-antheraxanthin in marine algae. It covers its biosynthesis, role in photoprotection, and methods for its extraction and analysis, presenting a valuable resource for researchers and professionals in drug development and marine biotechnology.

Introduction to this compound

Antheraxanthin (B39726) is a xanthophyll pigment, a class of oxygen-containing carotenoids, found in many photosynthetic organisms.[1] The (9Z)-isomer of antheraxanthin is a specific stereoisomer that plays a crucial role as an intermediate in the violaxanthin (B192666) cycle, a key photoprotective mechanism in plants and algae.[1][2] In this cycle, violaxanthin is converted to zeaxanthin (B1683548) via antheraxanthin under high light conditions, dissipating excess light energy as heat and thus protecting the photosynthetic apparatus from damage.[3][4] Antheraxanthin is also a precursor in the biosynthesis of other important carotenoids, such as fucoxanthin (B1674175), the primary light-harvesting carotenoid in diatoms.[5][6]

Natural Occurrence and Biosynthesis in Marine Algae

This compound is found in a variety of marine algae, including green algae (Chlorophyceae), red algae (Rhodophyta), and diatoms (Bacillariophyta).[5][7][8] Its presence and concentration can vary depending on the algal species and environmental conditions, particularly light intensity.[7]

In diatoms, antheraxanthin is an intermediate in the biosynthesis of fucoxanthin.[5][6] The synthesis of xanthophylls in these organisms starts from the conversion of isoprene (B109036) into lycopene, which is then converted to β-carotene. From β-carotene, zeaxanthin is synthesized, followed by the epoxidized xanthophylls antheraxanthin and violaxanthin, which are components of the violaxanthin cycle.[5][6]

In some red algae, antheraxanthin can be one of the major carotenoids, substituting lutein (B1675518) or zeaxanthin in this role.[8] The presence of antheraxanthin and violaxanthin, key pigments of the xanthophyll cycle, has been observed in four of the twelve orders of red algae.[8]

The Violaxanthin Cycle: A Photoprotective Pathway

The violaxanthin cycle is a critical mechanism for photoprotection in many photosynthetic eukaryotes. Under excessive light, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to antheraxanthin and then to zeaxanthin.[3] This process occurs in the thylakoid membranes of chloroplasts and is triggered by changes in the internal pH.[1] Zeaxanthin is a more effective quencher of excited chlorophyll (B73375) molecules than violaxanthin, thus dissipating excess energy as heat in a process known as non-photochemical quenching (NPQ).[4] In low light or darkness, the enzyme zeaxanthin epoxidase (ZEP) reverses the reaction, converting zeaxanthin back to violaxanthin.[3]

Quantitative Data on this compound in Marine Algae

While the presence of antheraxanthin in various marine algae is well-documented, comprehensive quantitative data comparing the concentrations of the (9Z)-isomer across different species is limited in the readily available literature. The following table summarizes the reported occurrence of antheraxanthin in selected marine algae.

| Algal Group | Species | Presence of Antheraxanthin | Reference(s) |

| Diatoms | Phaeodactylum tricornutum | Present | [5][6][9] |

| Green Algae | Raphidocelis subcapitata | Present | [7] |

| Chlorella ellipsoidea | Present | [10] | |

| Red Algae | Chondrus crispus | Present | [8] |

| Mastocarpus stellatus | Present | [8] | |

| Porphyra umbilicalis | Present | [8] | |

| Chromophyte Algae | Chrysosphaera magna | Present (approx. 15% of total carotenoids) | [11] |

Note: The table indicates the presence of antheraxanthin, but not specifically the (9Z)-isomer in all cases. Further detailed analysis is required to quantify the specific isomer in these and other marine algal species.

Experimental Protocols for the Analysis of this compound

The analysis of this compound from marine algae involves several key steps: extraction, separation, and identification. The following sections provide a generalized methodology based on common practices reported in the literature.

Extraction of Carotenoids from Marine Algae

Carotenoids are lipophilic molecules and are typically extracted from algal biomass using organic solvents.[12] The choice of solvent and extraction method can significantly impact the yield and stability of the extracted pigments.

Materials and Reagents:

-

Freeze-dried or fresh algal biomass

-

Organic solvents: Acetone (B3395972), ethanol, methanol, hexane, or a mixture of these[13]

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Inert gas (e.g., nitrogen)

Protocol:

-

Sample Preparation: Harvest fresh algal biomass and either process immediately or freeze-dry for later use.

-

Cell Disruption: For efficient extraction, mechanical disruption of the algal cells is often necessary.[12] This can be achieved by grinding the biomass with a mortar and pestle in the presence of the extraction solvent and a small amount of sand or by using a homogenizer.

-

Solvent Extraction:

-

Add a suitable organic solvent or solvent mixture (e.g., acetone:water 9:1 v/v) to the disrupted biomass.[12]

-

Mix thoroughly and incubate in the dark to prevent photodegradation of the carotenoids.

-

The extraction process can be enhanced using methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction.[13][14]

-

-

Separation of Extract: Centrifuge the mixture to pellet the cell debris.

-

Solvent Removal: Carefully collect the supernatant containing the pigments and evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).

-

Storage: The dried pigment extract should be stored under an inert atmosphere (e.g., nitrogen) at a low temperature (-20°C or -80°C) in the dark to prevent oxidation and isomerization.[12]

Separation and Identification

High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying carotenoids, including antheraxanthin.[15] Thin-Layer Chromatography (TLC) can also be used for qualitative analysis.[11] Identification is typically confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Materials and Reagents:

-

HPLC system with a photodiode array (PDA) detector

-

C18 or C30 HPLC column[17]

-

Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane, ethyl acetate)

-

Antheraxanthin standard

-

Mass spectrometer (e.g., LC-MS with APCI)[16]

-

NMR spectrometer

Protocol:

-

Sample Preparation: Re-dissolve the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject the sample and run a gradient or isocratic elution program to separate the pigments.

-

Monitor the elution of pigments using a PDA detector, recording the absorbance spectra. Antheraxanthin typically shows absorption maxima around 422, 445, and 475 nm in ethanol.

-

-

Quantification: Identify the antheraxanthin peak by comparing its retention time and absorption spectrum with that of an authentic standard. Quantify the amount of antheraxanthin by integrating the peak area and comparing it to a calibration curve prepared with the standard.

-

Identification Confirmation:

-

LC-MS: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds. The molecular weight of antheraxanthin (C40H56O3) can be used to confirm its identity.

-

NMR: For structural elucidation and to confirm the (9Z)-isomer, purified fractions of the pigment can be analyzed by 1H and 13C NMR spectroscopy.[16]

-

Conclusion

This compound is a naturally occurring xanthophyll in various marine algae, playing a vital role in photoprotection and as a biosynthetic intermediate. While its presence is established, further research is needed to quantify its abundance across a wider range of marine algal species and to fully elucidate the factors regulating its synthesis. The experimental protocols outlined in this guide provide a framework for researchers to extract, identify, and quantify this important carotenoid, paving the way for further investigations into its biological activities and potential applications in drug development and other industries.

References

- 1. Antheraxanthin - Wikipedia [en.wikipedia.org]

- 2. Photoprotective Role of Neoxanthin in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. The xanthophyll cycle in diatom Phaeodactylum tricornutum in response to light stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carotenoids from Marine Microalgae: A Valuable Natural Source for the Prevention of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. omicsonline.org [omicsonline.org]

- 13. mdpi.com [mdpi.com]

- 14. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Extraction of β-Carotene from Microalgae for Testing Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Properties of (9Z)-Antheraxanthin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment and a key intermediate in the xanthophyll cycle, a vital photoprotective mechanism in plants and algae. Understanding its spectroscopic properties is crucial for its identification, quantification, and for elucidating its role in biological systems. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD). Detailed experimental protocols for these analytical techniques are also presented.

Introduction

Antheraxanthin (B39726) is a C40 carotenoid belonging to the xanthophyll subclass, characterized by the presence of hydroxyl groups and an epoxide group. The (9Z) or 9-cis isomer of antheraxanthin plays a significant role in the xanthophyll cycle, where it is enzymatically converted to zeaxanthin (B1683548) under high light stress, and back to violaxanthin (B192666) (via all-trans-antheraxanthin) in low light conditions. This cycle dissipates excess light energy, protecting the photosynthetic apparatus from photo-oxidative damage. The unique structural features of this compound give rise to distinct spectroscopic properties that are essential for its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of carotenoids. The conjugated polyene chain in antheraxanthin is responsible for its strong absorption in the visible region. The position of the absorption maxima (λmax) is sensitive to the solvent polarity and the isomeric configuration of the molecule.

Data Presentation

While specific high-resolution spectra for this compound are not widely published, the UV-Vis absorption characteristics of all-trans-antheraxanthin provide a valuable reference. The introduction of a cis-bond at the 9-position typically induces a small hypsochromic (blue) shift in the λmax and the appearance of a "cis-peak" in the near-UV region (around 330-360 nm).

Table 1: UV-Vis Absorption Maxima of all-trans-Antheraxanthin in Various Solvents

| Solvent | λmax I (nm) | λmax II (nm) | λmax III (nm) | Reference |

| Ethanol (B145695) | 422 | 444 | 472 | [1] |

| Hexane | (421) | 445 | 470 | [1] |

| Petroleum Ether | 424 | 445 | 475 | [1] |

Parentheses indicate a shoulder rather than a distinct peak.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Isolate this compound from its natural source (e.g., orange fruit) or obtain a purified standard.

-

Dissolve a small, accurately weighed amount of the purified compound in a spectroscopic grade solvent (e.g., ethanol, hexane, or petroleum ether) to a known concentration. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

-

Protect the solution from light and heat to prevent isomerization and degradation.

-

-

Instrumentation:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 300 nm to 600 nm.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Fill the second cuvette with the this compound solution.

-

Record the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax) and the presence of any cis-peak.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Data Presentation

Table 2: Mass Spectrometric Data for Antheraxanthin

| Parameter | Value | Reference |

| Molecular Formula | C40H56O3 | |

| Molecular Weight | 584.88 g/mol | |

| Precursor Ion (m/z) [M+H]+ | 585.4302 |

Note: The mass spectrometric data for this compound is expected to be identical to that of the all-trans isomer as they are isomers.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile (B52724) and methanol).

-

-

Instrumentation:

-

Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.[2]

-

-

HPLC Method:

-

Mobile Phase A: Acetonitrile:Water (e.g., 85:15 v/v)

-

Mobile Phase B: Acetonitrile:Methanol (e.g., 65:35 v/v)

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the carotenoids.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI or APCI.

-

Mass Range: Scan from m/z 100 to 1000.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120-150 °C.

-

Desolvation Temperature: ~350-450 °C.

-

Collision Energy (for MS/MS): Varies depending on the instrument and the desired fragmentation (e.g., 20-40 eV).

-

-

Data Analysis:

-

Identify the precursor ion corresponding to the protonated molecule [M+H]+.

-

Perform MS/MS fragmentation on the precursor ion to obtain characteristic fragment ions, which can aid in structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry.

Data Presentation

Table 3: Expected ¹H NMR Chemical Shift Characteristics for this compound (based on related compounds)

| Proton | Expected Chemical Shift Range (ppm) in CDCl3 | Multiplicity | Notes |

| Olefinic Protons | 5.5 - 7.0 | d, dd, m | The H8 proton is expected to be significantly downfield shifted compared to the all-trans isomer. |

| Methyl Protons (on polyene chain) | 1.8 - 2.1 | s | |

| Methyl Protons (on rings) | 1.0 - 1.8 | s | |

| Methylene Protons (on rings) | 1.2 - 2.5 | m | |

| Hydroxyl Protons | Variable | br s |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

A highly purified sample of this compound (typically >1 mg for ¹H NMR and >10 mg for ¹³C NMR) is required.

-

Dissolve the sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[4]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean, high-quality NMR tube.

-

Protect the sample from light and store at a low temperature until analysis.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.[4]

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of ~12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

-

2D NMR:

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.

-

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and 2D correlation data to assign all signals to their respective atoms in the this compound molecule.

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying the stereochemistry and conformation of chiral molecules in solution. The chirality of the end groups in antheraxanthin makes it amenable to CD analysis.

Data Presentation

Specific CD spectra for this compound are not widely available in the literature. The CD spectrum of a carotenoid is influenced by the chirality of its end groups and the overall conformation of the polyene chain. For cis-isomers, the CD spectrum can be significantly different from that of the all-trans isomer, often showing opposite signs for some of the Cotton effects.[5]

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation:

-

Prepare a solution of purified this compound in a suitable solvent (e.g., ethanol or a mixture of solvents that ensures good solubility and is transparent in the wavelength range of interest).

-

The concentration should be carefully chosen to give a maximum absorbance of around 1.0 in a 1 cm path length cuvette.

-

Ensure the solution is free of any particulate matter.

-

-

Instrumentation:

-

Use a calibrated circular dichroism spectropolarimeter.

-

The instrument should be purged with nitrogen gas to remove oxygen, which absorbs in the UV region.

-

-

Data Acquisition:

-

Wavelength Range: Scan from the near-UV to the visible region (e.g., 250 nm to 600 nm).

-

Cuvette: Use a quartz cuvette with a suitable path length (e.g., 1 cm).

-

Parameters:

-

Bandwidth: 1-2 nm

-

Scan Speed: 50-100 nm/min

-

Time Constant/Response: 1-2 seconds

-

Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

-

Blank Correction: Record a spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum.

-

-

Data Analysis:

-

The CD spectrum is typically plotted as ellipticity (in millidegrees) versus wavelength.

-

Analyze the positions, signs, and intensities of the Cotton effects to gain information about the stereochemistry and conformation of this compound.

-

Signaling Pathway and Logical Relationships

This compound is a key component of the xanthophyll cycle, a crucial photoprotective pathway in photosynthetic organisms. This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin, antheraxanthin, and zeaxanthin.

Caption: The Xanthophyll Cycle Pathway.

Conclusion

The spectroscopic properties of this compound are fundamental to its role in photoprotection. This guide has summarized the key spectroscopic data and provided detailed experimental protocols for its analysis using UV-Vis, MS, NMR, and CD spectroscopy. While a complete set of high-resolution spectroscopic data for the (9Z)-isomer remains to be fully documented in publicly accessible literature, the information provided herein, based on the all-trans isomer and related compounds, serves as a valuable resource for researchers in the fields of natural product chemistry, plant biology, and drug development. Further research is encouraged to fully characterize the spectroscopic signature of this important carotenoid.

References

- 1. epic.awi.de [epic.awi.de]

- 2. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zhps.ejournal.by [zhps.ejournal.by]

- 4. prumlab.yale.edu [prumlab.yale.edu]

- 5. 1H‐NMR.‐, 13C‐NMR.‐, UV.‐ und CD.‐Daten von synthetischem (3S, 3′S)‐Astaxanthin, seinem 15‐cis‐Isomeren und einigen analogen Verbindungen | Semantic Scholar [semanticscholar.org]

(9Z)-Antheraxanthin: A Technical Overview for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (9Z)-Antheraxanthin, a key xanthophyll cycle pigment. It details its chemical properties, biological role, relevant signaling pathways, and established experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, photobiology, and drug discovery.

Core Properties of this compound

This compound is a naturally occurring carotenoid pigment. Below are its fundamental chemical identifiers and properties.

| Property | Value | Reference(s) |

| CAS Number | 68831-78-7 | [1][2][3] |

| Molecular Formula | C40H56O3 | [1] |

| Molecular Weight | 584.87 g/mol | [1] |

| Appearance | Bright yellow pigment | [4] |

| General Description | An epoxycarotenol derived from beta-carotene-3,3'-diol where one of the endocyclic double bonds has been oxidized to an epoxide. It is a neutral yellow plant pigment found in Euglenophyta and plays a role as a biological pigment, a plant metabolite, and a marine metabolite. | [1][4] |

The Xanthophyll Cycle: The Core Signaling Pathway

This compound is a crucial intermediate in the xanthophyll cycle, a photoprotective mechanism in plants and algae that dissipates excess light energy to prevent photo-oxidative damage.[4][5] This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548).[6][7][8]

Under high light conditions, the buildup of a proton gradient across the thylakoid membrane leads to a decrease in the pH of the thylakoid lumen.[5] This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to antheraxanthin, and subsequently to zeaxanthin, using ascorbate (B8700270) as a reductant.[9][10] In low light or darkness, the pH gradient dissipates, and the enzyme zeaxanthin epoxidase (ZEP), located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin.[5][11]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound and its related enzymes.

Extraction and Quantification of Antheraxanthin by HPLC

This protocol outlines a general method for the extraction and analysis of carotenoids, including antheraxanthin, from plant tissues.[12]

a. Extraction Workflow

b. Detailed HPLC Protocol

-

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[12]

-

Add cold acetone (containing 0.5 g/L CaCO3) and continue to homogenize.[12]

-

Transfer the mixture to a microfuge tube and centrifuge.[12]

-

Collect the supernatant. The pellet can be re-extracted if it remains colored.[12]

-

Filter the supernatant through a 0.22 µm PTFE filter before injection into the HPLC system.[12]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.[13]

-

Mobile Phase: A gradient of two solvents is typically used.[13]

-

Detection: Photodiode array (PDA) detector, monitoring at approximately 450 nm.[14]

-

Quantification: Identification and quantification are achieved by comparing retention times and peak areas to those of authentic standards.[13]

-

Violaxanthin De-epoxidase (VDE) Activity Assay

This in vitro assay measures VDE activity by spectrophotometrically monitoring the conversion of violaxanthin.[13][15]

-

Enzyme Extraction:

-

Homogenize fresh leaves (e.g., spinach or lettuce) in an ice-cold extraction buffer (e.g., 20 mM HEPES, pH 7.5, 6 mM MgCl2).[13][15]

-

Filter the homogenate and centrifuge to pellet the chloroplasts.[13][15]

-

Lyse the chloroplasts in a hypotonic buffer and centrifuge to pellet the thylakoids.[15]

-

Resuspend the thylakoid pellet in a minimal volume of extraction buffer.[13]

-

-

Assay Procedure:

-

Prepare a reaction mixture containing citrate-phosphate buffer (pH 5.1), purified violaxanthin, and monogalactosyldiacylglycerol (B12364196) (MGDG).[13]

-

Add the VDE enzyme extract to the reaction mixture.[13]

-

Initiate the reaction by adding ascorbate.[9]

-

Monitor the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A₅₀₂ - A₅₄₀).[13]

-

Calculate VDE activity based on the initial rate of absorbance change, using a difference extinction coefficient of 63 mM⁻¹ cm⁻¹. One unit of activity is defined as 1 nmol of violaxanthin de-epoxidized per minute.[15]

-

Zeaxanthin Epoxidase (ZEP) Activity Assay

This assay measures the activity of ZEP by monitoring the conversion of zeaxanthin to antheraxanthin and violaxanthin.[16]

-

Thylakoid Isolation:

-

Homogenize fresh plant tissue in a chilled isolation buffer (e.g., 330 mM sorbitol, 20 mM Tricine-NaOH pH 7.6, 5 mM EGTA, 5 mM EDTA, 10 mM NaHCO₃).[16]

-

Filter and centrifuge to pellet chloroplasts.[16]

-

Lyse chloroplasts in a hypotonic buffer to release thylakoids.[16]

-

Pellet and wash the thylakoids.[16]

-

-

Assay Procedure:

-

Incubate the isolated thylakoids with zeaxanthin.

-

Take aliquots at different time points.

-

Extract the pigments from each aliquot and analyze by HPLC as described in section 1.[16]

-

Calculate ZEP activity based on the rate of zeaxanthin disappearance and the appearance of antheraxanthin and violaxanthin.[5]

-

Quantitative Data

The interconversion of xanthophyll cycle pigments is a dynamic process influenced by light conditions.

| Condition | Violaxanthin (%) | Antheraxanthin (%) | Zeaxanthin (%) |

| Low Light / Dark | High | Low | Low |

| High Light | Low | Intermediate | High |

| npq1 mutant (VDE deficient) in High Light | High | Low | Low |

(Relative percentages are illustrative and can vary between species and experimental conditions)[5]

Potential for Drug Development

The potent antioxidant properties of carotenoids, including antheraxanthin, have garnered interest in their potential for drug development.[17] Antheraxanthin has demonstrated high antioxidant activity, with significant lipid peroxidation inhibitory and moderate singlet oxygen-quenching capabilities.[18] The ability of carotenoids to scavenge reactive oxygen species suggests potential applications in mitigating oxidative stress-related diseases. However, research specifically focused on the therapeutic applications of this compound is still in its early stages, and further investigation is required to explore its full potential in pharmaceutical contexts.

Stability and Storage

The stability of carotenoids is a critical factor for both research and commercial applications. While specific data for this compound is limited, studies on related carotenoids like astaxanthin (B1665798) indicate that factors such as temperature, oxygen, and light can significantly impact their stability.[19] For instance, the 9Z isomer of astaxanthin has been shown to have higher stability than other cis-isomers.[19] Generally, carotenoids should be stored at low temperatures, protected from light, and in an inert atmosphere to minimize degradation.

References

- 1. This compound | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]

- 2. (9Z)-药黄素 | this compound | CAS 68831-78-7 | 类胡萝卜素 | 美国InvivoChem [invivochem.cn]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Antheraxanthin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. violaxanthin, antheraxanthin and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prometheusprotocols.net [prometheusprotocols.net]

- 13. benchchem.com [benchchem.com]

- 14. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation and improvement of storage stability of astaxanthin isomers in oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of (9Z)-Antheraxanthin in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (9Z)-antheraxanthin in organic solvents. Antheraxanthin, a key xanthophyll cycle carotenoid, is of significant interest for its role in photosynthesis and its potential applications in health and wellness. The (9Z)-isomer, in particular, may exhibit unique physicochemical properties, including solubility, which are critical for its extraction, purification, and formulation in various applications.

Executive Summary

Qualitative Solubility of Antheraxanthin

This compound is a polar xanthophyll, containing hydroxyl and epoxide groups, which influence its solubility profile. While specific quantitative data is sparse, chemical suppliers indicate its general solubility in a range of organic solvents.

Table 1: Qualitative Solubility of Antheraxanthin in Various Organic Solvents

| Organic Solvent | Solubility Noted | Isomer Specified | Source |

| Chloroform | Soluble | Not Specified | BioCrick[1] |

| Dichloromethane | Soluble | Not Specified | BioCrick[1] |

| Ethyl Acetate | Soluble | Not Specified | BioCrick[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | (9Z) | InvivoChem[2] |

| Acetone | Soluble | Not Specified | BioCrick[1] |

| Ethanol | Possible | (9Z) | InvivoChem[2] |

Note: This data is qualitative. "Soluble" indicates that the compound is expected to dissolve to some extent, but does not specify the concentration.

Theoretical Framework for Solubility

The solubility of carotenoids like this compound is governed by the principle of "like dissolves like." Antheraxanthin possesses a long, nonpolar polyene backbone and polar functional groups (two hydroxyls and one epoxide). This amphiphilic nature dictates its solubility behavior.

-

Nonpolar Solvents (e.g., Hexane): The large carbon backbone suggests some solubility in nonpolar solvents. However, the polar functional groups will limit this solubility compared to non-polar carotenes like β-carotene.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Ethyl Acetate, DMSO): These solvents are effective at dissolving antheraxanthin. Their ability to engage in dipole-dipole interactions with the polar groups of the xanthophyll, while also accommodating the nonpolar chain, makes them good solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the hydroxyl groups of antheraxanthin. However, the long nonpolar chain can limit solubility. Generally, xanthophylls show moderate solubility in alcohols.